Absouline

説明

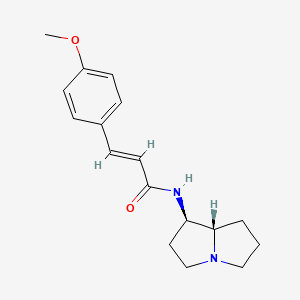

Absouline is a chemical compound with the molecular formula C17H22N2O2 . It contains a total of 45 bonds, including 23 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 secondary amide (aliphatic), 1 tertiary amine (aliphatic), 1 ether (aromatic), and 2 Pyrrolidines .

Synthesis Analysis

The synthesis of Absouline involves a chemoenzymatic approach. This process is highly efficient for the asymmetric synthesis of 1-aminopyrrolizidine alkaloids, including Absouline . The key stereoselective transformation is based on a biocatalytic cascade involving two biosynthetic enzymes from the loline biosynthetic pathway, a Mannich cyclase LolT, and a decarboxylase LolD .Molecular Structure Analysis

The molecular structure of Absouline is characterized by a variety of bonds and rings. It contains 23 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 secondary amide (aliphatic), 1 tertiary amine (aliphatic), 1 ether (aromatic), and 2 Pyrrolidines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Absouline are complex and involve a series of steps. The key stereoselective transformation is based on a biocatalytic cascade involving two biosynthetic enzymes from the loline biosynthetic pathway, a Mannich cyclase LolT, and a decarboxylase LolD .Physical And Chemical Properties Analysis

Absouline has a molecular weight of 286.37 g/mol . It has a total of 45 bonds, including 23 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 secondary amide (aliphatic), 1 tertiary amine (aliphatic), 1 ether (aromatic), and 2 Pyrrolidines .科学的研究の応用

Synthesis and Chemical Structure

Natural Synthesis and Derivatives : Absouline, a natural 1-amidopyrrolizidine, was synthesized along with its derivative, laburnamine. This process involved the use of stable pyrrolizidin-1-one hydrobromide, leading to the creation of amides, ester derivatives, and aminopyrrolidinoimidazole analogues. These compounds were subsequently tested for their biological activities (Christine et al., 2000).

Efficient Asymmetric Synthesis : A notable achievement in the realm of absouline research is the most efficient and concise asymmetric synthesis of (−)-(1R,7aS)-absouline to date. This synthesis, accomplished in eight steps from commercially available materials, employed a diastereoselective conjugate addition as a key step, culminating in the production of the 1-aminopyrrolizidin-3-one scaffold (Davies et al., 2013).

Stereoselective Synthesis : The stereoselective synthesis of (−)-absouline has been explored through diastereoselective aminoconjugate addition. This method paved the way for creating the 1-aminopyrrolizidine alkaloid (−)-absouline in a controlled manner (Eklund et al., 2012).

Ring Rearrangement Method : A novel method to synthesize enantiopure 3-aminopyrrolidines, including (-)-absouline, was developed using a boron trifluoride-mediated rearrangement of 2-aminomethylazetidines. This approach is versatile and efficient, irrespective of the substitution pattern or stereochemistry of the starting material (Vargas-Sanchez et al., 2005).

Broader Scientific Implications

Asymmetric Mannich Reactions : The asymmetric vinylogous Mannich reactions of certain pyrrole derivatives with N-tert-butanesulfinylimines were utilized to synthesize a variety of vicinal anti-diamine motifs. This led to an efficient total synthesis of (+)-absouline, which is significant in the context of biologically active alkaloids and medicinal agents (Ye et al., 2016).

Innovative Carbanionic Approach : A flexible carbanionic approach was developed for producing protected trans-(2R,3S)-2-Substituted 3-Aminopyrrolidines. This method was applied to the asymmetric synthesis of the alkaloid (+)-absouline, showcasing its utility in complex organic syntheses (Tang et al., 2005).

将来の方向性

特性

IUPAC Name |

(E)-N-[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-21-14-7-4-13(5-8-14)6-9-17(20)18-15-10-12-19-11-2-3-16(15)19/h4-9,15-16H,2-3,10-12H2,1H3,(H,18,20)/b9-6+/t15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFIICJNXKHXND-GRLYAWNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)NC2CCN3C2CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)N[C@@H]2CCN3[C@H]2CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Absouline | |

CAS RN |

112513-33-4 | |

| Record name | Absouline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112513334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

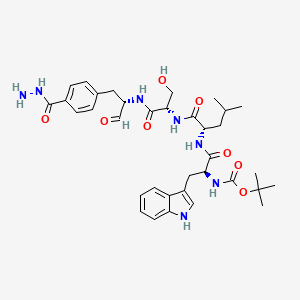

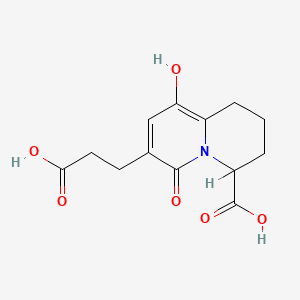

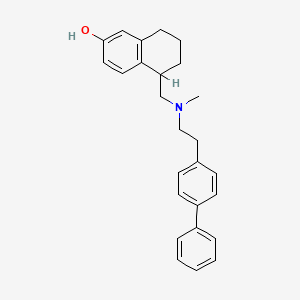

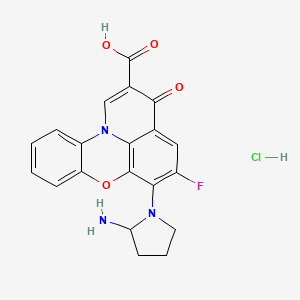

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1666399.png)

![N-{1-Benzyl-(2R,3R)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1666409.png)